molecular formula C24H16Cl2N4O2S B2977581 3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034477-90-0

3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2977581
CAS RN: 2034477-90-0
M. Wt: 495.38
InChI Key: DCPTUIFMUPEBGE-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16Cl2N4O2S and its molecular weight is 495.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Evaluation

One study details the multi-step synthesis of quinazolinone-1,3,4-oxadiazole derivatives, emphasizing their anticancer activity. The synthesis involved reacting 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol. The cytotoxic effects were tested against MCF-7 and HeLa cell lines, with certain compounds showing remarkable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been evaluated for their antimicrobial properties. A study synthesized quinazolinone peptide derivatives and tested their antibacterial activity against various strains, finding some derivatives exhibited moderate to significant antibacterial activity, comparable to standard drugs (Kapoor et al., 2017).

Antihistaminic Agents

Research into the development of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents has shown promising results. Compounds synthesized in this study protected guinea pigs from histamine-induced bronchospasm, with one compound in particular offering significant protection with minimal sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

Chemical Properties and Molecular Docking Studies

A study on the hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one investigated its spectroscopic properties, HOMO-LUMO, NBO analyses, and thione-thiol tautomerism. This research provides a deep dive into the molecular structure and chemical properties of such hybrids, contributing to the understanding of their electronic and structural characteristics (Soliman et al., 2015).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-17-9-5-15(6-10-17)13-30-23(31)19-3-1-2-4-20(19)27-24(30)33-14-21-28-22(29-32-21)16-7-11-18(26)12-8-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPTUIFMUPEBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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